Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Physical and Chemical Properties of 4,5-Dibromo-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 4,5-Dibromo-6-methyl-1H-indazole is not extensively available in the public domain. This guide has been compiled by a Senior Application Scientist to provide a comprehensive overview based on established principles of chemical reactivity, spectroscopic analysis, and data from structurally analogous compounds. The information herein serves as an expert-guided predictive profile to support research and development activities.
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[2][3]
4,5-Dibromo-6-methyl-1H-indazole is a specific, synthetically accessible derivative within this important class of compounds. The presence of two bromine atoms offers versatile handles for further chemical modification through cross-coupling reactions, while the methyl group provides a point of steric and electronic modulation. This guide provides an in-depth analysis of its predicted physicochemical properties, plausible synthetic routes, expected spectroscopic signatures, and potential applications in drug discovery.
Core Compound Properties: A Predictive Profile
The structural and physicochemical properties of 4,5-Dibromo-6-methyl-1H-indazole are summarized below. These values are predicted based on established computational models and comparison with similar bromo-substituted indazoles.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₈H₆Br₂N₂ | - |
| Molecular Weight | 293.96 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | Analogy to related indazoles |
| Boiling Point | > 350 °C (Predicted) | Computational Estimation |
| Density | ~1.9 - 2.1 g/cm³ (Predicted) | Computational Estimation |
| pKa | ~11-12 (for N-H proton, Predicted) | Analogy to substituted indazoles |
| LogP | ~3.5 - 4.0 (Predicted) | Computational Estimation |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water.[4][5] | General solubility of bromo-indazoles |
Chemical Structure:
(Note: An actual image would be embedded here showing the 2D structure of 4,5-Dibromo-6-methyl-1H-indazole)
Synthesis and Chemical Reactivity
Plausible Synthetic Route
While a specific, validated protocol for 4,5-Dibromo-6-methyl-1H-indazole is not documented, a plausible route can be designed based on established indazole syntheses. A common and effective strategy involves the cyclization of a suitably substituted aniline derivative. The following workflow is adapted from a patented method for a structurally related compound, 4-bromo-5-methyl-1H-indazole.[6]
Caption: Plausible synthetic workflow for 4,5-Dibromo-6-methyl-1H-indazole.
This classical approach, known as the Jacobson indazole synthesis, involves the diazotization of an ortho-methylaniline followed by intramolecular cyclization. The reaction conditions are well-established and generally provide good yields for a variety of substituted indazoles.[7]
Chemical Reactivity: A Versatile Scaffold
-
Tautomerism and Aromaticity: Like other unsubstituted indazoles, this compound exists in two tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[4] The bicyclic system is aromatic, which influences its reactivity.
-
N-Functionalization (Alkylation/Acylation): The indazole nitrogen is a key site for functionalization. N-alkylation is a common modification in drug design. The reaction of 1H-indazoles with alkylating agents often yields a mixture of N1 and N2 isomers. The regioselectivity is influenced by the base, solvent, and the nature of the electrophile.[8][9] For instance, using sodium hydride in an aprotic solvent like THF often favors N1 alkylation.[9]
-
Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution, such as nitration or further halogenation. The directing effects of the existing methyl and bromo substituents would need to be considered. However, the most synthetically valuable aspect of this molecule is the reactivity of its bromine atoms.
-
Palladium-Catalyzed Cross-Coupling: The two bromine atoms at positions 4 and 5 are prime sites for derivatization via modern cross-coupling reactions. These reactions are fundamental to drug discovery for building molecular complexity.
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.[10][11]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. The differential reactivity of the C4-Br and C5-Br bonds could potentially allow for selective, stepwise functionalization, further enhancing the synthetic utility of this scaffold.
-
Predicted Spectroscopic and Spectrometric Analysis
The structural elucidation of 4,5-Dibromo-6-methyl-1H-indazole would rely on a combination of standard spectroscopic techniques. The following data is predicted based on the analysis of structurally similar compounds.[12][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | |
| Chemical Shift (δ) ppm | Assignment & Multiplicity |
| ~13.0 - 13.5 | N-H (broad singlet, 1H) |
| ~7.5 - 7.8 | H7 (singlet, 1H) |
| ~2.4 - 2.6 | -CH₃ (singlet, 3H) |
| (Solvent: DMSO-d₆) |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C7a |
| ~135 | C3 |
| ~130 | C6 (bearing -CH₃) |
| ~125 | C3a |
| ~120 | C7 |
| ~115 | C4 (bearing Br) |
| ~110 | C5 (bearing Br) |
| ~15-20 | -CH₃ |
| (Solvent: DMSO-d₆) |
Mass Spectrometry (MS)
In a mass spectrum, 4,5-Dibromo-6-methyl-1H-indazole would exhibit a characteristic molecular ion peak.
| Mass Spectrometry (Predicted) | |
| m/z | Ion & Notes |
| 292/294/296 | [M]⁺• (Molecular ion) |
| Various | Fragment ions |
The molecular ion will appear as a triplet cluster with an approximate intensity ratio of 1:2:1, which is the hallmark isotopic pattern for a molecule containing two bromine atoms.[14] Common fragmentation pathways for aromatic compounds involve the loss of small molecules or radicals.[16][17][18] For this molecule, initial fragmentation could involve the loss of a bromine atom or a methyl radical.
Infrared (IR) Spectroscopy
| Infrared (IR) Spectroscopy (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3300 | N-H stretch (broad) |
| ~2900-3000 | C-H stretch (aromatic and methyl) |
| ~1610-1630 | C=C aromatic ring stretch |
| ~1450-1500 | C=N aromatic ring stretch |
| ~600-700 | C-Br stretch |
Potential Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[3][19]
Caption: Indazole scaffold interaction with a kinase hinge region.
The N1-H and N2 atoms of the indazole ring act as hydrogen bond donors and acceptors, respectively, allowing them to form crucial interactions with the "hinge region" of the ATP-binding pocket of many kinases.[20] The dibromo-substitution pattern of 4,5-Dibromo-6-methyl-1H-indazole makes it an exceptionally valuable building block for several reasons:
-
Lead Generation: It can be used in fragment-based screening campaigns to identify initial hits against kinase targets.
-
Structure-Activity Relationship (SAR) Studies: The two bromine atoms provide chemically distinct vectors for rapid library synthesis. By performing cross-coupling reactions at these sites, chemists can systematically explore the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.
-
Access to Novel Chemical Space: The specific 4,5,6-substitution pattern allows for the exploration of inhibitor binding modes that may differ from more commonly studied indazole isomers, potentially leading to novel intellectual property.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the synthetic utility of the bromine substituents, the following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.
Objective: To couple an arylboronic acid to one of the bromine positions on the indazole core.
Materials:
-
4,5-Dibromo-6-methyl-1H-indazole (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add 4,5-Dibromo-6-methyl-1H-indazole, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with stirring (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Causality Behind Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) catalyst.
-
Base: Essential for the transmetalation step of the catalytic cycle. The choice of base can influence reaction rate and yield.
-
Solvent Mixture: Often, a mixture of an organic solvent and water is used to dissolve both the organic-soluble starting materials and the inorganic base.
Conclusion
While specific experimental data for 4,5-Dibromo-6-methyl-1H-indazole remains to be fully documented in peer-reviewed literature, its chemical nature can be confidently predicted based on the extensive knowledge of the indazole family. Its predicted physicochemical properties, reactivity, and spectroscopic signatures align with those of a versatile and valuable building block for medicinal chemistry. The presence of two bromine atoms provides a gateway for extensive derivatization via cross-coupling chemistry, making it an attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a solid, scientifically-grounded framework for researchers and drug development professionals to initiate and advance their work with this promising compound.
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